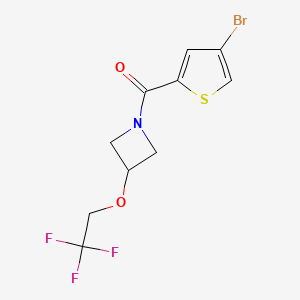![molecular formula C17H15FN2O2S B6425503 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea CAS No. 2034487-13-1](/img/structure/B6425503.png)
1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, also known as 4-Fluoromethyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, is a small molecule that has been studied in a variety of scientific fields, such as biochemistry, pharmacology, and molecular biology. This molecule has been found to have a number of interesting properties, such as being a potential drug target, and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been used in a variety of scientific research applications. For example, it has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been used in studies of the regulation of gene expression, as well as studies of the effects of drugs on the nervous system.
Wirkmechanismus
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to interact with a number of proteins, including cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to interact with the G-protein coupled receptor, which is responsible for the regulation of gene expression.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to modulate the activity of the G-protein coupled receptor, which is responsible for the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it has been found to interact with a number of proteins and can be used to study the effects of drugs on the nervous system.
However, there are also some limitations to the use of this molecule in laboratory experiments. For example, the synthesis of this molecule can be difficult and time-consuming. Additionally, its effects on the nervous system have not been fully elucidated and more research is needed in this area.
Zukünftige Richtungen
The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in scientific research has a number of potential future directions. For example, further research could be conducted to investigate the effects of this molecule on the nervous system. Additionally, research could be conducted to investigate its potential use as a drug target. Additionally, further research could be conducted to investigate its potential use as a tool for studying gene expression. Finally, research could be conducted to explore the potential use of this molecule as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been reported in a number of scientific studies. The most commonly used method involves the reaction of 4-fluorophenylmethylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base. This reaction produces the desired product in good yields. Additionally, other methods, such as the reaction of 4-fluorophenylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base, have also been reported.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(22-15)13-7-8-23-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXBDLQMFUHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)
![2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6425424.png)
![3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6425430.png)
![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)

![2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6425451.png)
![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425479.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-chloro-2-methoxybenzamide](/img/structure/B6425488.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6425496.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6425514.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425521.png)
![1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6425527.png)